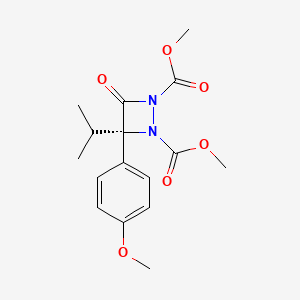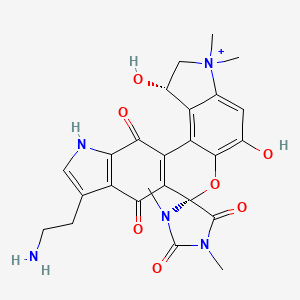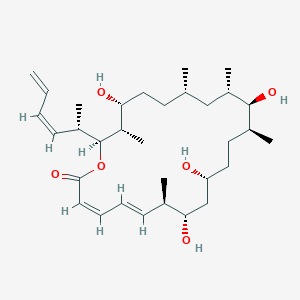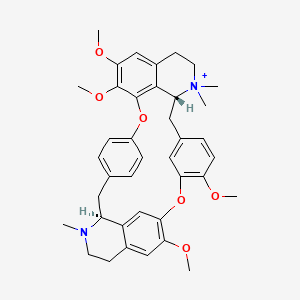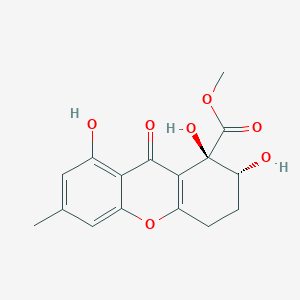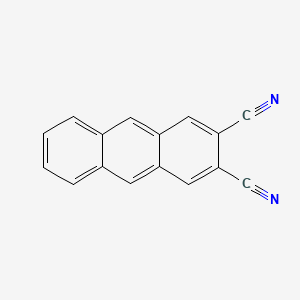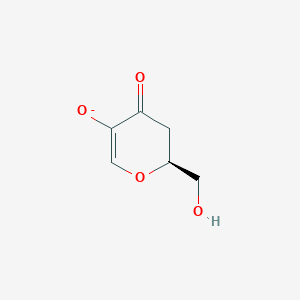
ascopyrone P(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascopyrone P(1-) is conjugate base of ascopyrone P. It is a conjugate base of an ascopyrone P.
Scientific Research Applications
Food Preservation :
- Ascopyrone P (APP), a novel antibacterial compound from fungi, has been evaluated for use as a food preservative. It was particularly effective in preventing bacterial growth in chilled chicken soup and milk at specific concentrations. However, its effectiveness varied depending on the food system and temperature, showing reduced activity at 20°C and being less effective in raw meat systems (Thomas et al., 2004).
Antimicrobial Efficacy :
- APP demonstrated growth inhibitory activity against a broad range of bacteria, but not yeasts or molds. This suggests potential applications in controlling bacterial growth in both raw and cooked foods, although its efficacy, safety, and impact on organoleptic properties in food need further assessment (Thomas et al., 2002).
- APP was also examined for its antibrowning effects in agricultural products, showing efficacy in preventing browning in various fruits, vegetables, and beverages. This suggests potential applications as an antibrowning agent in the food industry (Yuan et al., 2005).
Chemical Synthesis :
- Research has been conducted on the chemical synthesis of Ascopyrone P from various starting materials. These studies contribute to understanding the chemical properties of Ascopyrone P and potentially facilitate its production for various applications (Andreassen & Lundt, 2006); (Andersen, Jensen, & Yu, 2002).
properties
Molecular Formula |
C6H7O4- |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
(2S)-2-(hydroxymethyl)-4-oxo-2,3-dihydropyran-5-olate |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2/p-1/t4-/m0/s1 |
InChI Key |
ZXCYXCIWKAILMP-BYPYZUCNSA-M |
Isomeric SMILES |
C1[C@H](OC=C(C1=O)[O-])CO |
Canonical SMILES |
C1C(OC=C(C1=O)[O-])CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



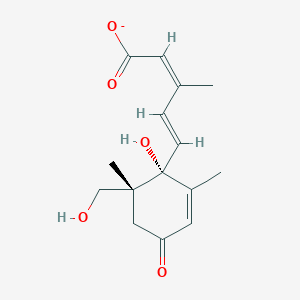

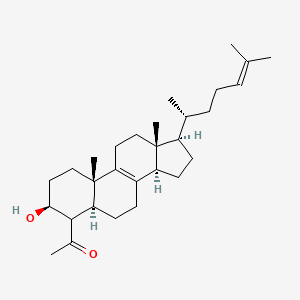
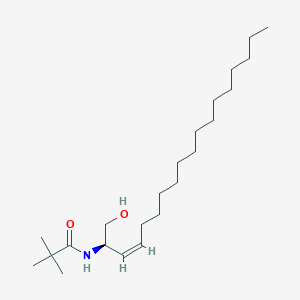
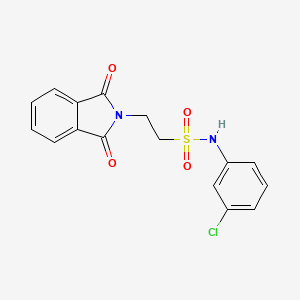

![ethyl 4-{[(2E)-2-(3-methylbenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1263198.png)

